molecular formula C8H4Cl2N2O B1461071 2,8-Dichloroquinazolin-4(3H)-one CAS No. 62484-39-3

2,8-Dichloroquinazolin-4(3H)-one

Cat. No.: B1461071
CAS No.: 62484-39-3
M. Wt: 215.03 g/mol
InChI Key: KZOUNLZLYUDZPW-UHFFFAOYSA-N
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Description

Significance of Quinazoline (B50416) Heterocycles in Medicinal Chemistry

The quinazoline framework is considered a "privileged structure" in drug discovery, meaning it can bind to a variety of biological targets with high affinity. nih.gov This versatility has led to the development of quinazoline-based compounds with a wide array of pharmacological properties, including:

Anticancer agents: Many quinazoline derivatives exhibit potent antitumor activity by targeting key enzymes involved in cell proliferation and survival, such as tyrosine kinases. mdpi.commdpi.com

Antimicrobial agents: The quinazoline nucleus has been a fruitful template for the design of novel antibacterial and antifungal compounds. nih.govnih.gov

Anti-inflammatory and Analgesic agents: Certain derivatives have demonstrated significant anti-inflammatory and pain-relieving effects. nih.gov

Anticonvulsant and CNS agents: The lipophilic nature of the quinazoline scaffold allows for penetration of the blood-brain barrier, making it a suitable platform for developing drugs targeting the central nervous system, including anticonvulsants. mdpi.com

Antiviral agents: Researchers have successfully synthesized quinazoline analogs with promising activity against various viruses. mdpi.com

This broad spectrum of activity underscores the enduring importance of the quinazoline scaffold in the ongoing quest for new and effective medicines. mdpi.comresearchgate.net

Importance of Halogenation in Quinazoline Scaffold Design

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the quinazoline framework is a common and powerful strategy in medicinal chemistry. Halogenation can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to target proteins.

Structure-activity relationship (SAR) studies have consistently shown that the presence of halogen atoms at specific positions on the quinazoline ring, notably at the 6 and 8-positions, can significantly enhance the biological activity of the resulting compounds. nih.gov For instance, halogenation has been linked to improved antimicrobial and anticancer properties. The strategic placement of halogens can lead to more potent and selective drug candidates.

Overview of Research on 2,8-Dichloroquinazolin-4(3H)-one and Related Halogenated Quinazolin-4(3H)-ones

While the broader class of halogenated quinazolin-4(3H)-ones has been extensively studied, specific research focusing solely on This compound is limited. Its chemical identity is established with a CAS number of 62484-39-3. cymitquimica.com

General synthetic routes to produce di-chloro substituted quinazolines often involve the chlorination of a quinazolinedione precursor. google.comchemicalbook.com For example, 2,4-dichloroquinazoline (B46505) can be synthesized from 2,4(1H,3H)-quinazolinedione using a chlorinating agent like phosphorus oxychloride. chemicalbook.com A similar principle could be applied for the synthesis of this compound, likely starting from an appropriately substituted anthranilic acid derivative.

The reactivity of the chloro-substituents on the quinazoline ring allows for further chemical modifications, enabling the synthesis of a diverse library of compounds for biological screening. nih.gov This positions this compound as a potentially valuable intermediate for the development of novel bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8-dichloro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-5-3-1-2-4-6(5)11-8(10)12-7(4)13/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOUNLZLYUDZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545844
Record name 2,8-Dichloroquinazolin-4(1H)-one
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Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62484-39-3
Record name 2,8-Dichloro-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62484-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Dichloroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Derivatization Strategies for the 2,8 Dichloroquinazolin 4 3h One Scaffold

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated heterocyclic compounds. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a temporary Meisenheimer complex, which then rearomatizes by expelling the halide ion. nih.gov

In dihalogenated quinazoline (B50416) systems, the position of nucleophilic attack is governed by the electronic properties of the ring system. For the related, extensively studied isomer, 2,4-dichloroquinazoline (B46505), nucleophilic attack occurs preferentially at the C4 position. mdpi.comresearchgate.net This selectivity is attributed to the C4 carbon having a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), rendering it more electrophilic and susceptible to nucleophilic attack. mdpi.comresearchgate.net

For 2,8-dichloroquinazolin-4(3H)-one, the relative reactivity of the C2 and C8 positions in SNAr reactions dictates the synthetic strategy. The chlorine at C2 is generally considered more activated towards nucleophilic attack than a chlorine on the benzene (B151609) ring (C8) due to the influence of the adjacent electron-withdrawing nitrogen atoms of the pyrimidine (B1678525) ring system. This differential reactivity allows for selective substitution, typically at the C2 position, under controlled conditions.

The reaction of dichlorinated quinazolines with amine nucleophiles is a well-established method for creating amino-substituted derivatives, which are prominent scaffolds in numerous biologically active compounds. mdpi.comresearchgate.net By carefully selecting the reaction conditions, such as temperature, solvent, and base, a single chlorine atom can be selectively replaced.

Given the higher electrophilicity of the C2 position, the reaction of this compound with an amine nucleophile is expected to yield the corresponding 2-amino-8-chloroquinazolin-4(3H)-one derivative as the major product. Subsequent, more forcing conditions could then be employed to substitute the second chlorine at the C8 position if desired. The general reaction scheme involves heating the dichloro-scaffold with the desired primary or secondary amine, often in a polar aprotic solvent like isopropanol (B130326) or DMF.

Table 1: Representative SNAr Reactions with Amine Nucleophiles (Data below is illustrative of typical conditions for SNAr on related chloro-quinazolines, as specific examples for the 2,8-dichloro isomer are not detailed in the provided search results.)

Amine NucleophileSolventTemperatureProduct Type
Aniline (B41778)IsopropanolReflux2-Anilino-8-chloro-quinazolin-4(3H)-one
BenzylamineEthanolReflux2-(Benzylamino)-8-chloro-quinazolin-4(3H)-one
MorpholineDMF80 °C8-Chloro-2-morpholinoquinazolin-4(3H)-one

Thiol nucleophiles can also be employed in SNAr reactions to introduce sulfur-based functionalities onto the quinazolinone core. mdpi.com The reaction typically proceeds by treating the chlorinated substrate with a thiol or thiolate salt in the presence of a base. beilstein-journals.org The resulting thioether derivatives are valuable intermediates for further synthetic manipulations.

Similar to reactions with amines, the substitution with thiols on this compound is anticipated to occur preferentially at the more electrophilic C2 position. This would provide access to 8-chloro-2-(aryl/alkylthio)quinazolin-4(3H)-one derivatives. The reaction of a thioamide system with an activated aryl halide, such as 2,4-dinitrochlorobenzene, has been shown to proceed at the sulfur atom, highlighting the nucleophilicity of thiols in SNAr contexts. mdpi.comresearchgate.net

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of alkyl, alkynyl, and aryl moieties onto the quinazolinone scaffold.

The Sonogashira reaction is a cross-coupling method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org This reaction is highly valuable for synthesizing alkynyl-substituted heterocycles.

In the context of dihalo-heterocycles, regioselectivity is a key consideration. For 2,4-dichloroquinoline, a related scaffold, Sonogashira coupling has been shown to be highly regioselective for the C2 position. beilstein-journals.org This selectivity is attributed to the greater susceptibility of the chloro group at the azomethine carbon (C2) to undergo oxidative addition with the Pd(0) catalyst compared to the chloro group at C4. beilstein-journals.org A similar regioselectivity can be predicted for this compound, with the initial alkynylation occurring at the C2 position to furnish 8-chloro-2-(alkynyl)quinazolin-4(3H)-one derivatives.

Table 2: Illustrative Sonogashira Cross-Coupling Reaction (Data below is based on principles from related dichloro-heterocycles.)

AlkyneCatalyst SystemBaseSolventProduct Type
PhenylacetylenePd(PPh₃)₄, CuIEt₃NTHF/DMF8-Chloro-2-(phenylethynyl)quinazolin-4(3H)-one
TrimethylsilylacetylenePdCl₂(PPh₃)₂, CuIDiisopropylamineToluene8-Chloro-2-((trimethylsilyl)ethynyl)quinazolin-4(3H)-one

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide. google.combohrium.com It is widely used for the synthesis of biaryl compounds and is tolerant of a wide range of functional groups.

The Suzuki reaction can be applied to this compound for selective arylation. The differential reactivity of the two chlorine atoms allows for stepwise functionalization. Under carefully controlled conditions, a Suzuki coupling can be performed selectively at one position, often the more reactive C2 position. Following the initial coupling, a second, different aryl group can be introduced at the remaining C8 position by altering the reaction conditions, providing access to unsymmetrically substituted diaryl quinazolinones. Studies on other dichloro-heteroaromatics, such as 3,5-dichloro-1,2,4-thiadiazole, have shown that reaction temperature can be a key factor in controlling mono- versus di-arylation. nih.gov

Table 3: Illustrative Suzuki-Miyaura Cross-Coupling Reaction (Data below is based on principles from related dichloro-heterocycles.)

Boronic AcidCatalystBaseSolventProduct Type (Mono-substitution)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O8-Chloro-2-phenylquinazolin-4(3H)-one
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane8-Chloro-2-(4-methoxyphenyl)quinazolin-4(3H)-one

Functionalization at the N-3 Position

The nitrogen atom at the N-3 position of the quinazolinone ring is a common site for functionalization, allowing for the introduction of a wide array of substituents that can significantly modulate the biological activity of the parent compound.

One of the primary methods for functionalizing the N-3 position is through the introduction of an amino group, which can then serve as a handle for further derivatization. The synthesis of 3-amino-2-methyl-quinazolin-4(3H)-one, for example, can be achieved by reacting 2-methyl-3,1-benzoxazin-4-one with hydrazine (B178648) hydrate. sapub.org This 3-amino intermediate is a versatile precursor for a variety of transformations.

Another approach for N-3 functionalization is N-arylation. The synthesis of N-3 substituted quinazolin-4(3H)-ones can be achieved via methods like the palladium-catalyzed reaction of 2-bromo or 2-iodo benzoate (B1203000) esters with amidines. nih.gov This method allows for the introduction of various aryl groups at the N-3 position. Additionally, HATU-mediated coupling of 4-hydroxyquinazolines with primary amines provides a direct route to 3-substituted-4(3H)-quinazolinones under mild conditions. acs.org A review of the literature highlights the importance of N-3 substitution with five-membered heterocycles, which has been shown to be a promising strategy for developing bioactive molecules. nih.gov

A visible light-induced cascade N-alkylation/amidation reaction of quinazolin-4(3H)-ones with benzyl (B1604629) halides and allyl halides has also been described as a convenient method to access quinazoline-2,4(1H,3H)-diones, further highlighting the reactivity of the N-3 position. rsc.org

While these methods are generally applicable to the quinazolinone scaffold, specific optimization would be required for the this compound substrate.

Derivatization via Schiff Base Formation

The formation of Schiff bases is a powerful derivatization strategy that introduces an imine or azomethine group, which can significantly influence the pharmacological profile of the molecule. For quinazolinones, Schiff base formation typically proceeds through a 3-amino derivative.

The general synthesis involves the condensation of a 3-amino-quinazolin-4(3H)-one with various aromatic or heterocyclic aldehydes and ketones. sapub.orgresearchgate.netnih.goviaea.orgekb.eg The reaction is often carried out in a suitable solvent like absolute ethanol, sometimes with the addition of a catalytic amount of glacial acetic acid. sapub.org

For instance, 3-amino-2-methylquinazolin-4(3H)-one has been condensed with a variety of aldehydes, including p-nitrobenzaldehyde, p-hydroxybenzaldehyde, and cinnamaldehyde, to yield the corresponding Schiff bases. nih.gov The formation of the Schiff base is confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum and the disappearance of the NH2 stretching bands of the parent 3-amino compound. sapub.org

The table below summarizes the synthesis of various Schiff bases from 3-amino-2-methyl-quinazolin-4(3H)-one and different aromatic aldehydes, demonstrating the versatility of this reaction.

AldehydeSolventReaction ConditionsProductYield (%)Reference
3-HydroxybenzaldehydeAbsolute EthanolReflux, 3 hrs3-[(3-Hydroxybenzylidene)amino]-2-methylquinazolin-4(3H)-one88 sapub.org
2-HydroxybenzaldehydeAbsolute EthanolReflux, 3 hrs3-[(2-Hydroxybenzylidene)amino]-2-methylquinazolin-4(3H)-one85 sapub.org
4-HydroxybenzaldehydeAbsolute EthanolReflux, 3 hrs3-[(4-Hydroxybenzylidene)amino]-2-methylquinazolin-4(3H)-one86 sapub.org
4-MethoxybenzaldehydeAbsolute EthanolReflux, 3 hrs3-[(4-Methoxybenzylidene)amino]-2-methylquinazolin-4(3H)-one80 sapub.org
4-ChlorobenzaldehydeAbsolute EthanolReflux, 3 hrs3-[(4-Chlorobenzylidene)amino]-2-methylquinazolin-4(3H)-one85 sapub.org
4-NitrobenzaldehydeAbsolute EthanolReflux, 3 hrs3-[(4-Nitrobenzylidene)amino]-2-methylquinazolin-4(3H)-one82 sapub.org
3-NitrobenzaldehydeAbsolute EthanolReflux, 3 hrs3-[(3-Nitrobenzylidene)amino]-2-methylquinazolin-4(3H)-one81 sapub.org
VanillinAbsolute EthanolReflux, 3 hrs3-[(4-Hydroxy-3-methoxybenzylidene)amino]-2-methylquinazolin-4(3H)-one84 sapub.org

Note: The data presented is for the 2-methyl derivative, as specific data for this compound was not available.

Alkylation Strategies

Alkylation is a fundamental transformation for modifying the quinazolinone scaffold, with the potential to occur at both the N-3 and O-4 positions. The regioselectivity of the alkylation often depends on the reaction conditions, the nature of the alkylating agent, and the substituents on the quinazolinone ring. juniperpublishers.comresearchgate.net

N-alkylation is a common strategy to introduce various alkyl and arylalkyl groups. For quinazolin-4(3H)-ones, N-3 alkylation is generally favored. juniperpublishers.comresearchgate.net For instance, the alkylation of quinazolin-4-one with ethyl 6-bromohexanoate (B1238239) in the presence of a base like potassium carbonate in DMF resulted in the formation of the N-alkylation product with a high yield. researchgate.net Similarly, benzylation with benzyl chloride also predominantly yields the N-3 benzylated product. juniperpublishers.comresearchgate.net

The use of dimethylformamide dimethylacetal (DMFDMA) and its analogues has been reported as an alternative method for N3-alkylation. Prolonged reaction of anthranilamide with dimethylformamide di(primary-alkyl)acetals leads to subsequent alkylation at the N-3 position. nih.govrsc.org

Microwave irradiation has also been employed to facilitate the alkylation of quinazolinone derivatives. For example, the ethylation of 3-phenylethyl-1-H-quinazoline-2,4-dione with diethyl carbonate in the presence of K2CO3 under microwave irradiation was achieved in a short reaction time. mdpi.com

The table below illustrates the N-alkylation of 6,7-dimethoxyquinazolin-4-one with different alkylating agents, showcasing the reaction conditions and yields.

Alkylating AgentBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
Ethyl 6-bromohexanoateK2CO3DMF703Ethyl 6-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)hexanoate85 researchgate.net
Ethyl chloroacetateK2CO3DMF1003Ethyl 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate82 juniperpublishers.comresearchgate.net
Benzyl chlorideCs2CO3DMF7033-Benzyl-6,7-dimethoxyquinazolin-4(3H)-one82 juniperpublishers.com

Note: The data presented is for the 6,7-dimethoxy derivative, as specific data for this compound was not available. The regioselectivity for the 2,8-dichloro derivative would need to be experimentally determined.

Structure Activity Relationship Sar Studies of 2,8 Dichloroquinazolin 4 3h One Derivatives

Impact of Substituent Variations on Biological Activities

The biological profile of quinazolinone derivatives is highly dependent on the nature and position of various substituents. Modifications to the core structure, including the introduction of halogens, aryl groups, and amino groups, can dramatically alter the compound's potency and selectivity. nih.gov

Halogen atoms, particularly chlorine, play a crucial role in the biological activity of quinazolinone derivatives. The presence of chlorine at specific positions on the quinazolinone ring has been shown to enhance the therapeutic effects of these compounds. For example, SAR studies have indicated that the presence of a chlorine atom at position 7 of the quinazolinone system can favor anticonvulsant activity. nih.gov

In the context of antibacterial agents, the introduction of halogens into the aromatic ring of 4(3H)-quinazolinones is generally well-tolerated. acs.org While a single halogen substituent may not dramatically increase potency, the addition of a second halogen has been observed to result in a modest improvement in Minimum Inhibitory Concentration (MIC) values. acs.org Furthermore, studies on quinazolinone derivatives have highlighted that the presence of a halogen atom at the 6 and 8 positions can improve antimicrobial activities. nih.gov Specifically, the substitution of iodine at both the 6 and 8 positions has been found to significantly enhance antibacterial activity. nih.gov In another study, compounds featuring 6,8-di-fluoro substitutions on the quinazolinone moiety demonstrated increased cytotoxicity against cancer cell lines. nih.gov

The strategic placement of halogens can also influence selectivity for specific biological targets. For instance, in a series of quinazoline (B50416) derivatives designed as HER2 inhibitors, the presence of a chlorine atom at the 2-position was identified as an important factor for activity. nih.govnih.gov

Table 1: Impact of Halogen Substitution on Antibacterial Activity of 4(3H)-Quinazolinone Derivatives

CompoundSubstituent(s)MIC (μg/mL)
Parent CompoundNone>32
Derivative 1Single Halogen16
Derivative 2Second Halogen8

This table provides a generalized representation of the effect of halogenation on antibacterial activity, based on findings that a second halogen substituent can lead to a two-fold improvement in MIC. acs.org

The substitution of an aryl group, particularly at the 3-position of the quinazolinone ring, is often considered essential for antimicrobial activities. nih.gov For instance, the presence of a 2-aminophenyl group at this position has been shown to increase anticonvulsant activity. nih.gov The nature of the aryl ring itself is also critical. In the development of antibacterials, modifications to the aryl ring at position 3, such as replacing a carboxylic acid group with an acetamide (B32628) or mesylamide, were found to influence pharmacokinetic properties like clearance. acs.org

Amino substituents also play a pivotal role. SAR studies have repeatedly shown that substitution with amines or substituted amines at the 4-position of the quinazolinone ring can enhance antimicrobial properties. nih.gov Specifically, 4-anilinoquinazolines are a well-known class of compounds that have been extensively studied, particularly as inhibitors of the epidermal growth factor receptor (EGFR). nih.gov The selectivity of these compounds for different receptors, such as HER2 over EGFR, can be modulated by the nature of the aniline (B41778) moiety at the C-4 position. nih.gov

Furthermore, the combination of aryl and amino groups can lead to potent biological effects. For example, the synthesis of 4-anilinoquinazolines with electron-withdrawing groups on the 4-aniline ring has resulted in compounds with favorable biological activities. nih.gov

Table 2: Effect of Aryl and Amino Substituents on Biological Activity

Position of SubstitutionSubstituent TypeObserved Biological Effect
3Substituted Aromatic RingEssential for antimicrobial activity nih.gov
32-Amino PhenylIncreased anticonvulsant activity nih.gov
4Amine or Substituted AmineImproved antimicrobial activity nih.gov
4Anilino GroupEGFR inhibition nih.gov

The specific position of a substituent on the quinazoline core is a critical determinant of its biological activity and selectivity. SAR studies have demonstrated that even minor shifts in substituent placement can lead to significant changes in a compound's pharmacological profile.

For example, substitutions at positions 2 and 3 are frequently highlighted as being essential for antimicrobial activity. nih.gov The introduction of methyl or thiol groups at position 2, coupled with a substituted aromatic ring at position 3, is a common strategy for enhancing this effect. nih.gov In the context of kinase inhibition, modifications at positions 6 and 7 of the quinazoline core have been explored to alter selectivity and potency towards specific kinases like RIPK2 and RIPK3. nih.gov Tuning the substitutions at these positions can lead to the development of highly specific inhibitors. nih.gov

In the development of HER2 selective inhibitors, the substituents at C-6 of the quinazoline ring, in conjunction with the aniline moiety at C-4, were found to govern the selectivity over EGFR. nih.gov Similarly, for anti-inflammatory quinazoline derivatives, the addition of an imidazole (B134444) or triazole moiety to an alkyl side chain at the 2-position was shown to increase anti-inflammatory effects. nih.gov

These findings underscore the importance of a comprehensive understanding of the positional effects of substituents to rationally design quinazolinone derivatives with desired therapeutic properties.

Table 3: Influence of Substituent Position on Quinazoline Activity

Position(s)Type of Modification/SubstituentResulting Biological Activity/Effect
2 and 3Various SubstituentsCrucial for antimicrobial properties nih.gov
6 and 8Halogen AtomsCan improve antimicrobial activity nih.gov
6 and 7Extensive ModificationsAffects selectivity and potency for RIPK2/3 kinases nih.gov
4 and 6Aniline and other substituentsGoverns selectivity for HER2 over EGFR nih.gov
2Heteroaryl moiety on alkyl side chainIncreased anti-inflammatory effect nih.gov

Conformational Analysis and Tautomerism of the Quinazolin-4(3H)-one Moiety

The quinazolin-4(3H)-one scaffold is characterized by a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. nih.gov The properties of the pyrimidine ring are significantly influenced by this fusion. The two nitrogen atoms in the pyrimidine portion are not equivalent, leading to polarization of the 3,4-double bond, which in turn affects the chemical reactivity of the molecule. nih.gov

The quinazolin-4(3H)-one system can exist in different tautomeric forms, primarily the lactam (keto) and lactim (enol) forms. The lactam form is generally the more stable and predominant tautomer. The carbonyl oxygen and the nitrogen atom of the quinazolinone ring system are capable of forming key hydrogen bonding interactions, which are crucial for binding to biological targets. nih.gov For instance, in the binding of a quinazolinone derivative to the BRD4 protein, these atoms form hydrogen bonds with the amide group of an asparagine residue in the protein's binding site. nih.gov This interaction highlights the importance of the specific conformation adopted by the quinazolinone moiety for its biological function.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2,8-dichloroquinazolin-4(3H)-one, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming its structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative positions in a molecule. In the ¹H NMR spectrum of a related compound, 7-chloro-2-phenylquinazolin-4(3H)-one, the following signals were observed: a singlet at 12.67 ppm corresponding to the N-H proton, a multiplet between 8.19 and 8.08 ppm for three aromatic protons, a doublet at 7.76 ppm, and a multiplet between 7.61 and 7.49 ppm for the remaining four aromatic protons. rsc.org For this compound, the spectrum would be expected to show distinct signals for the protons on the quinazoline (B50416) ring system, with their chemical shifts and coupling patterns providing crucial information about their positions relative to the chlorine and carbonyl substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and provides insights into their chemical environments. In the ¹³C NMR spectrum of 7-chloro-2-phenylquinazolin-4(3H)-one, characteristic signals appear at 162.14 ppm (C=O), and several other peaks in the aromatic region between 154.24 and 120.25 ppm, confirming the carbon framework of the quinazolinone core and the phenyl substituent. rsc.org For this compound, the spectrum would display a unique set of signals corresponding to the eight carbon atoms of the quinazoline ring, with the positions of the chlorine atoms significantly influencing the chemical shifts of the adjacent carbons. The presence of a chiral center can lead to the appearance of distinct signals for otherwise chemically equivalent carbons. masterorganicchemistry.com

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Quinazolinones

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
7-chloro-2-phenylquinazolin-4(3H)-one12.67 (s, 1H), 8.19 – 8.08 (m, 3H), 7.76 (d, J = 2.0 Hz, 1H), 7.61 – 7.49 (m, 4H)162.14, 154.24, 150.32, 139.63, 132.82, 132.18, 129.10, 128.37, 127.25, 127.02, 120.25 rsc.org
2-Phenyl-2,3-dihydroquinazolin-4(1H)-one8.29 (s, 1H), 7.63 (d, J = 7.8 Hz, 1H), 7.51 (d, J = 7.1 Hz, 2H), 7.41-7.35 (m, 3H), 7.26 (t, J = 7.8 Hz, 1H), 7.11 (s, 1H), 6.76 (d, J = 7.8 Hz, 1H), 6.69 (t, J = 7.8 Hz, 1H), 5.76 (s, 1H)163.6, 147.8, 141.6, 133.3, 128.4, 128.3, 127.3, 126.8, 117.1, 114.9, 114.4, 66.5 rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a modern and rapid method for obtaining high-quality IR spectra. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands that confirm the presence of key functional groups. A strong absorption band is expected in the region of 1650-1700 cm⁻¹ due to the stretching vibration of the carbonyl group (C=O) in the quinazolinone ring. Additionally, bands corresponding to N-H stretching (around 3200-3400 cm⁻¹), C-N stretching, and C-Cl stretching vibrations would be observed, providing definitive evidence for the compound's structure. For instance, in a similar compound, 2-phenyl-2,3-dihydroquinazolin-4(1H)-one, characteristic IR peaks were observed at 3301, 3176, 3062, 1653, 1610, 1509, and 1482 cm⁻¹. acgpubs.org

Table 2: Characteristic IR Absorption Frequencies for Quinazolinone Derivatives

Functional GroupWavenumber (cm⁻¹)Reference
N-H Stretch3301, 3176 acgpubs.org
C-H Stretch (Aromatic)3062 acgpubs.org
C=O Stretch (Amide)1653 acgpubs.org
C=C Stretch (Aromatic)1610, 1509, 1482 acgpubs.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

Low- and High-Resolution Mass Spectrometry (HRMS)

Low-resolution mass spectrometry provides the nominal molecular weight of a compound. However, high-resolution mass spectrometry (HRMS) offers a significant advantage by measuring the mass with much greater precision. nih.gov This high accuracy allows for the determination of the elemental formula of the molecule, as the exact mass is unique to a specific combination of atoms. For this compound, HRMS would be used to confirm its molecular formula (C₈H₄Cl₂N₂O) by matching the experimentally determined exact mass with the calculated theoretical mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For example, in the mass spectrum of 3-amino-6-chloro-2-methylquinazolin-4-(3H)-one, the molecular ion peak was observed at m/z 235, which then fragmented by losing an -NH group to give a peak at m/z 220. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique for the purity assessment of synthesized organic compounds. In the context of quinazolinone derivatives, LC-MS is routinely employed to confirm the successful synthesis and purification of the target molecule. The liquid chromatography component separates the analyte from any unreacted starting materials, byproducts, or other impurities present in the mixture. The mass spectrometry detector then provides mass-to-charge ratio (m/z) data, which confirms the molecular weight of the eluted compounds.

The homogeneity and purity of newly synthesized quinazolinone derivatives are typically ascertained by Thin Layer Chromatography (TLC) and subsequently confirmed by LC-MS analysis. ijpbs.com For many quinazolinone compounds, characterization is achieved using techniques including FTIR, ¹H-NMR, and mass spectroscopy to confirm the structure and purity. ijpbs.com

Below is a representative table outlining a typical set of parameters for an LC-MS analysis suitable for a compound like this compound.

Table 1: Illustrative LC-MS Parameters for Quinazolinone Derivative Analysis

ParameterValue
Chromatography System High-Performance Liquid Chromatography (HPLC)
Column C18 reverse-phase (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometer Electrospray Ionization (ESI)
Ionization Mode Positive
Scan Range m/z 100-500
Capillary Voltage 3.5 kV
Cone Voltage 30 V

This table represents a typical method and parameters may be adjusted based on the specific compound and instrumentation.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. For aromatic and heterocyclic compounds like quinazolinones, UV-Vis spectra provide characteristic absorption bands that relate to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis absorption spectra of quinazoline derivatives typically exhibit two main absorption bands. researchgate.netnih.gov A band at shorter wavelengths (around 240–300 nm) is generally attributed to π → π* transitions within the aromatic system. researchgate.net A second band at longer wavelengths (around 310–425 nm) is often assigned to n → π* transitions, which involve non-bonding electrons, such as those on the nitrogen atoms and the carbonyl oxygen of the quinazolinone ring. researchgate.netnih.gov The precise positions and intensities of these bands are sensitive to the substitution pattern on the quinazoline core. researchgate.netnih.gov

Table 2: Representative UV-Vis Absorption Data for Substituted Quinazolines

CompoundSolventAbsorption Maxima (λ_max, nm)Reference
2,6,8-triaryl-4-(phenylethynyl)quinazolinesChloroform270-295 nih.gov
BG1189 (a quinazoline derivative)Water318 nih.gov
BG1190 (a quinazoline derivative)Water314 nih.gov
BG1189 (a quinazoline derivative)DMSO330 nih.gov
BG1190 (a quinazoline derivative)DMSO326 nih.gov

The data in this table is for illustrative purposes, showing typical absorption ranges for related quinazoline structures.

Photophysical Property Investigations

Beyond simple absorption, the study of a molecule's behavior upon absorbing light—its photophysical properties—is crucial for applications in materials science and as fluorescent probes. Quinazolinone derivatives have garnered interest for their distinctive photophysical characteristics, which can include intense luminescence and large Stokes shifts. nih.gov

The investigation of these properties involves exciting the molecule at a specific wavelength (usually its absorption maximum) and measuring the resulting fluorescence emission. Key parameters studied include:

Emission Maximum (λ_em): The wavelength at which the fluorescence intensity is highest.

Stokes Shift: The difference in wavelength (or energy) between the absorption maximum (λ_abs) and the emission maximum (λ_em). A large Stokes shift is often desirable for fluorescent applications to minimize self-absorption.

Quantum Yield (Φ_F): A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state by emitting a photon.

The photophysical properties of quinazolinone derivatives are highly dependent on their substituents and the polarity of their solvent environment. furman.edu For instance, many push-pull quinazoline systems exhibit strong emission solvatochromism, where the emission maximum shifts to longer wavelengths (a red shift) as the solvent polarity increases. This phenomenon suggests the formation of an intramolecular charge transfer (ICT) state in the excited state. ijpbs.com

Table 3: Illustrative Photophysical Data for Quinazoline-Based Fluorophores

Compound DerivativeExcitation (nm)Emission (nm)Stokes Shift (nm)Quantum Yield (%)SolventReference
Derivative 13654144584.67Cyclohexane nih.gov
Derivative 23654504787.59Cyclohexane nih.gov
Derivative 336550085-Cyclohexane nih.gov
Derivative 5445575131-Cyclohexane nih.gov
Derivative 10365597161-Cyclohexane nih.gov

This table presents data for various amino-substituted quinazoline derivatives to illustrate the range of photophysical properties observed in this class of compounds.

The study of these photophysical properties is not only fundamental to understanding the electronic structure of this compound but also essential for envisioning its potential use in advanced applications.

In Vitro Biological Activity and Mechanistic Investigations of 2,8 Dichloroquinazolin 4 3h One Derivatives

Anticancer Activity (In Vitro Cell Line Studies)

Derivatives of the quinazolinone core are extensively studied for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of key proteins and enzymes that are crucial for cancer cell proliferation and survival.

Targeting Key Pathways and Enzymes (e.g., EGFR, PARP1, BRD4, HDAC1, Topo II)

While specific studies on 2,8-dichloroquinazolin-4(3H)-one derivatives are limited, the broader class of quinazolinone derivatives has been shown to target several key oncogenic pathways and enzymes.

Epidermal Growth Factor Receptor (EGFR): The quinazolinone core is a well-established pharmacophore for EGFR inhibitors. nih.gov Certain derivatives have demonstrated potent inhibitory activity against EGFR tyrosine kinase (EGFR-TK), which is often overexpressed in various cancers. nih.govrsc.org For instance, some 2-substituted quinazolinone derivatives have been reported to inhibit EGFR-TK with high efficacy. nih.gov A series of S-alkylated quinazolin-4(3H)-ones have also been investigated as dual inhibitors of both EGFR and VEGFR-2 kinases. rsc.org

Poly(ADP-ribose) Polymerase-1 (PARP1): Some quinazolinone-related structures, such as thieno[2,3-c]isoquinolin-5(4H)-ones, are known to inhibit PARP1, an enzyme critical for DNA repair. nih.govnih.gov This suggests that the quinazolinone scaffold could be a starting point for developing PARP inhibitors. However, specific studies on this compound derivatives as PARP1 inhibitors are not readily available.

Bromodomain-containing protein 4 (BRD4): BRD4 is an epigenetic reader protein that has emerged as a promising target in cancer therapy. While various heterocyclic compounds have been developed as BRD4 inhibitors, there is no specific mention in the reviewed literature of this compound derivatives being evaluated for this activity. nih.govnih.gov

Histone Deacetylase 1 (HDAC1): HDAC inhibitors represent another important class of anticancer agents. Although some quinazolinone-based compounds have been explored as HDAC inhibitors, specific data on the HDAC1 inhibitory activity of this compound derivatives is not available. nih.gov

Topoisomerase II (Topo II): Topoisomerase II is a vital enzyme for DNA replication and chromosome segregation, making it a key target for cancer chemotherapy. nih.gov While some quinazoline (B50416) derivatives have been designed as Topo II inhibitors, there is a lack of specific studies focusing on this compound derivatives for this target. nih.govgoogle.com

The following table summarizes the in vitro anticancer activity of some chloro-substituted quinazolinone derivatives against various cancer cell lines. It is important to note that these are not 2,8-dichloro derivatives, but provide an insight into the potential of this class of compounds.

Table 1: In Vitro Anticancer Activity of Chloro-Substituted Quinazolinone Derivatives

Compound Substitution Cancer Cell Line Activity (IC50/GI50 in µM) Reference
3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one 2-furanyl, 3-(2-chloro benzylideneamino) Ovarian OVCAR-4 1.82 nih.gov
3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one 2-furanyl, 3-(2-chloro benzylideneamino) Non-small cell lung cancer NCI-H522 2.14 nih.gov
(1R,2R)-7-chloro-3-[2-(2, 4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2, 4-triazol-1-yl)propyl]quinazolin-4(3H)-one 7-chloro, 3-substituted - High in vitro activity nih.gov
Quinazoline-chalcone 14g 2-chloro-4-anilino K-562 (leukemia) 0.622-1.81 rsc.org
Quinazoline-chalcone 14g 2-chloro-4-anilino RPMI-8226 (leukemia) 0.622-1.81 rsc.org
Quinazoline-chalcone 14g 2-chloro-4-anilino HCT-116 (colon cancer) 0.622-1.81 rsc.org
Quinazoline-chalcone 14g 2-chloro-4-anilino LOX IMVI (melanoma) 0.622-1.81 rsc.org
Quinazoline-chalcone 14g 2-chloro-4-anilino MCF7 (breast cancer) 0.622-1.81 rsc.org

Enzyme Inhibition Mechanisms

The inhibitory action of quinazolinone derivatives on enzymes like EGFR often involves binding to the ATP-binding site of the kinase domain. Molecular docking studies of some 3-methyl-quinazolinone derivatives have suggested that they form stable hydrogen bonds and cation-π interactions with key amino acid residues within the EGFR active site. nih.gov For Topo II inhibitors, the mechanism can involve either stabilizing the Topo II-DNA covalent complex (poisons) or blocking the catalytic activity of the enzyme. nih.gov Specific mechanistic studies on this compound derivatives are needed to elucidate their precise mode of enzyme inhibition.

Modulation of Cellular Processes (e.g., Apoptosis Induction, Cell Cycle Arrest, Protein Expression)

Quinazolinone derivatives can exert their anticancer effects by influencing fundamental cellular processes.

Apoptosis Induction: Several quinazolinone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.govwaocp.orgnih.govmdpi.com This is often a consequence of inhibiting key survival pathways. For example, some derivatives induce apoptosis in a concentration-dependent manner, as demonstrated by flow cytometry analysis. nih.gov The induction of apoptosis by certain quinazolinone derivatives is mediated through a reactive oxygen species-dependent mechanism. nih.govresearchgate.net

Cell Cycle Arrest: The ability to halt the cell cycle is another important anticancer mechanism. Quinazolinone derivatives have been reported to cause cell cycle arrest at different phases. nih.govnih.govresearchgate.net For instance, some derivatives induce G2/M phase arrest, which is consistent with the inhibition of proteins involved in mitotic progression. nih.govnih.govnih.gov Others have been shown to arrest the cell cycle at the G0/G1 phase. waocp.org

Protein Expression: The anticancer activity of quinazolinone derivatives is also linked to their ability to modulate the expression of key proteins involved in cancer progression. For example, some derivatives have been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins. nih.gov

Antimicrobial Activity (In Vitro Investigations)

The quinazolinone scaffold has also been explored for its potential in developing new antimicrobial agents to combat the growing threat of drug-resistant pathogens.

Antibacterial Spectrum

While there is no specific data on the antibacterial activity of this compound derivatives, studies on other quinazolinone derivatives have shown a range of antibacterial effects. For example, a series of 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolin-4(3H)-one derivatives displayed notable bactericidal properties against plant pathogenic bacteria. nih.gov Some of these compounds were more effective than the commercial bactericide bismerthiazol (B1226852) against Xanthomonas oryzae pv. oryzae and showed comparable activity against Xanthomonas axonopodis pv. citri. nih.gov The antibacterial spectrum of a broad-spectrum 8-methoxy fluoroquinolone, gatifloxacin, has been extensively studied, although it belongs to a different chemical class. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected Quinazolinone Derivatives

Compound/Derivative Class Bacterial Strain Activity (EC50 in µg/mL) Reference
1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolin-4(3H)-one (Compound 8m) Xanthomonas oryzae pv. oryzae 69.0 nih.gov
1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolin-4(3H)-one (Compound 8n) Xanthomonas oryzae pv. oryzae 53.3 nih.gov
1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolin-4(3H)-one (Compound 8o) Xanthomonas oryzae pv. oryzae 58.9 nih.gov
1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolin-4(3H)-one (Compound 8m) Xanthomonas axonopodis pv. citri 71.5 nih.gov
Bismerthiazol (Control) Xanthomonas oryzae pv. oryzae 91.4 nih.gov
Bismerthiazol (Control) Xanthomonas axonopodis pv. citri 60.5 nih.gov

Antifungal Spectrum

The antifungal potential of quinazolinone derivatives has also been investigated. A study on 3-alkylquinazolin-4-one derivatives showed that some compounds exhibited weak to good antifungal activities against various fungi at a concentration of 50 μg/mL. nih.govresearchgate.net A 7-chloro substituted quinazolinone derivative, UR-9825, was found to have high in vitro activity against filamentous fungi and was selected for further development due to its favorable properties. nih.gov This highlights the potential of halogenated quinazolinones in antifungal drug discovery. Albaconazole, a triazole antifungal agent with a quinazolinone scaffold, has also shown a broad spectrum of action. mdpi.com However, specific studies on the antifungal spectrum of this compound derivatives are lacking.

Table 3: In Vitro Antifungal Activity of Selected Quinazolinone Derivatives

Compound/Derivative Class Fungal Strain Inhibition (%) at 50 µg/mL Reference
3-Alkylquinazolin-4-one (Compound 3c) Gibberella zeae 55.0 nih.gov
6-Bromo-3-propylquinazolin-4-one (Compound 3h) Gibberella zeae 50.3 nih.gov
3-Alkylquinazolin-4-one (Compound 3k) Gibberella zeae 49.1 nih.gov
6-Bromo-3-propylquinazolin-4-one (Compound 3h) Fusarium oxysporum 47.2 nih.gov
3-Alkylquinazolin-4-one (Compound 3c) Fusarium oxysporum 37.5 nih.gov
3-Alkylquinazolin-4-one (Compound 3k) Fusarium oxysporum 36.4 nih.gov

Antitubercular Potential

Derivatives of the quinazolin-4(3H)-one scaffold have demonstrated notable in vitro activity against Mycobacterium tuberculosis. A series of 2,3-disubstituted quinazolinone derivatives were synthesized and evaluated for their antitubercular properties. dovepress.com The presence of specific substituents at the 2 and 3-positions of the quinazolinone ring was found to be crucial for their activity. For instance, compounds bearing a thioamido or guanidino group at the 3-position exhibited significant antitubercular effects, with some showing a minimum inhibitory concentration (MIC) as low as 6.25 µg/mL. dovepress.com

In another study, novel substituted-3-{[(1E)-(substituted-2-furyl)-methylene]amino}quinazolin-4(3H)-ones were synthesized and assessed for their antitubercular activity. nih.gov The results from these studies highlight the potential of the quinazolinone scaffold in the development of new antitubercular agents.

Table 1: In Vitro Antitubercular Activity of Quinazolinone Derivatives

Compound ID Substitution Pattern MIC (µg/mL) against M. tuberculosis Reference
5b 2-Methyl, 3-thioamido 6.25 dovepress.com
8c 2-Phenyl, 3-guanidino 6.25 dovepress.com

| 5a-e, 8a-c | Various 2,3-disubstitutions | 6.25 - 100 | dovepress.com |

Antiviral Activity

The antiviral potential of quinazolin-4(3H)-one derivatives has been explored against a range of viruses. Notably, 2,3,6-trisubstituted quinazolinone compounds have been identified as novel inhibitors of Zika virus (ZIKV) replication. nih.gov Further studies revealed that these compounds also exhibit potent activity against Dengue virus (DENV), with some analogues showing 50% effective concentration (EC₅₀) values as low as 86 nM without significant cytotoxicity. nih.gov

In the context of respiratory viruses, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives have been synthesized and evaluated. One such derivative, 4-(6-bromo-4-oxo-2-phenylquinazolin-3(4H)-yl) benzenesulphonamide, demonstrated inhibitory activity against the avian influenza A (H5N1) virus with an EC₅₀ of 3 µg/mL. researchgate.net This compound also showed moderate activity against Venezuelan equine encephalitis (VEE) and Tacaribe viruses. researchgate.net Another derivative, 4-(6,8-dibromo-4-oxo-2-phenyl quinazolin-3(4H)-yl)-N-(4,5-dimethyloxazol-2yl) benzenesulphonamide, was also found to inhibit H5N1 replication with an EC₅₀ of 8.4 µg/mL. researchgate.net

Table 2: In Vitro Antiviral Activity of Quinazolinone Derivatives

Compound Virus Assay EC₅₀ CC₅₀ Selectivity Index (SI) Reference
27 Zika Virus (ZIKV) Vero cells 180 nM >10 µM >55 nih.gov
22 Zika Virus (ZIKV) Vero cells 900 nM >10 µM >11 nih.gov
4-(6-bromo-4-oxo-2-phenylquinazolin-3(4H)-yl) benzenesulphonamide (5) Influenza A (H5N1) MDCK cells 3 µg/mL 32 µg/mL 11 researchgate.net

| 4-(6,8-dibromo-4-oxo-2-phenyl quinazolin-3(4H)-yl)-N-(4,5-dimethyloxazol-2yl) benzenesulphonamide (15) | Influenza A (H5N1) | MDCK cells | 8.4 µg/mL | >100 µg/mL | >11.9 | researchgate.net |

Enzyme and Receptor Modulatory Activities (In Vitro)

Soluble Epoxide Hydrolase (sEH) Inhibition

Quinazolin-4(3H)-one derivatives have emerged as potent inhibitors of soluble epoxide hydrolase (sEH), a therapeutic target for managing conditions like hypertension and inflammation. nih.gov A series of novel quinazolin-4(3H)-one derivatives were designed and synthesized, with many exhibiting inhibitory activity comparable to the reference inhibitor, 12-(3-adamantan-1-ylureido)dodecanoic acid. nih.gov Notably, 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide was identified as a highly potent sEH inhibitor with a 50% inhibitory concentration (IC₅₀) of 0.5 nM, making it approximately two-fold more potent than the reference compound. nih.gov

5-Lipoxygenase Activating Protein (FLAP) Inhibition

The 5-lipoxygenase activating protein (FLAP) is a key player in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.govwikipedia.org Inhibition of FLAP is a therapeutic strategy for inflammatory diseases. nih.gov While specific data on the direct inhibition of FLAP by this compound derivatives is limited, the broader class of quinazolinones has been investigated in this context. For instance, the FLAP inhibitor MK591, which contains a quinoline (B57606) core, has been shown to attenuate inflammation by inhibiting leukotriene biosynthesis. nih.gov The structural similarities suggest that quinazolinone derivatives could also be tailored to target FLAP.

5-HT₃ Receptor Ligand Interactions

The 5-HT₃ receptor, a ligand-gated ion channel, is a target for antiemetic and anxiolytic drugs. Quinazoline and its derivatives have been investigated as potent ligands for this receptor. consensus.app A fragment screen identified 6-chloro-N-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine as a hit for the 5-HT₃ receptor. consensus.app Subsequent synthesis and structure-activity relationship studies of a series of (iso)quinoline and quinazoline compounds led to the discovery of several high-affinity ligands. One particular quinazoline derivative demonstrated a very high affinity (pKi > 10) for the 5-HT₃ receptor. consensus.app This indicates the potential of the quinazoline scaffold in developing novel 5-HT₃ receptor modulators.

Other Pharmacological Activities (In Vitro Investigations)

Beyond the specific activities detailed above, derivatives of quinazolin-4(3H)-one have been explored for other in vitro pharmacological effects, primarily in the areas of anticancer and antimicrobial research.

A variety of substituted quinazolin-4(3H)-one derivatives have demonstrated significant in vitro anticancer activity against various human cancer cell lines. nih.govnih.govnih.gov For example, a series of 4(3H)-quinazolinone derivatives with dithiocarbamate (B8719985) side chains were synthesized and tested against human myelogenous leukemia K562 cells. One of these compounds, (3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)methyl 4-(4-fluorophenyl)piperazine-1-carbodithioate, exhibited a potent inhibitory activity with an IC₅₀ value of 0.5 µM. nih.gov In another study, certain quinazolin-4(3H)-one derivatives showed excellent cytotoxicity against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines. nih.gov

Furthermore, the antimicrobial potential of quinazolin-4(3H)-one derivatives has been established against various bacterial and fungal strains. nih.govresearchgate.net For instance, newly synthesized 3-((substituted benzylidene)amino)-2-methylquinazolin-4(3H)-one motifs were screened for their antimicrobial properties. nih.gov One of the most active compounds, 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one, emerged as a potent antibacterial agent with a MIC value of 1.95 µg/mL against Staphylococcus aureus. nih.gov

Table 3: Other In Vitro Pharmacological Activities of Quinazolinone Derivatives

Compound/Derivative Series Activity Cell Line/Organism Measurement Value Reference
(3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)methyl 4-(4-fluorophenyl)piperazine-1-carbodithioate Anticancer K562 (human myelogenous leukemia) IC₅₀ 0.5 µM nih.gov
Quinazolin-4(3H)-one derivatives Anticancer MCF-7 (breast adenocarcinoma), A2780 (ovarian carcinoma) IC₅₀ 2-fold more potent than reference nih.gov

Anti-inflammatory Mechanisms

Derivatives of this compound are a subject of research for their potential anti-inflammatory properties. The core mechanism often investigated is the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX). Studies on related quinazolinone compounds have shown that they can act as potent inhibitors of both COX-1 and COX-2 enzymes. nih.gov For instance, certain 2,3-disubstituted quinazolin-4(3H)-one derivatives have demonstrated significant COX-2 inhibitory activity, with some compounds exhibiting IC50 values comparable to the reference drug celecoxib. nih.gov

Another critical aspect of the anti-inflammatory mechanism of quinazolinone derivatives is the suppression of pro-inflammatory cytokines. Research has indicated that these compounds can decrease the mRNA levels of cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govresearchgate.net This suggests that their anti-inflammatory effects are mediated not only through the inhibition of prostaglandin (B15479496) synthesis but also by modulating the broader inflammatory signaling cascade. Furthermore, some quinazolin-4(3H)-one derivatives have been shown to suppress the production of nitric oxide (NO), a key inflammatory mediator. nih.govresearchgate.net

The anti-inflammatory potential of these derivatives has been evaluated using in-vitro protein denaturation methods, which have identified several compounds with significant activity. researchgate.net Molecular docking studies have suggested that the anti-inflammatory action of some quinazolinone derivatives could be attributed to their ability to bind within the active sites of enzymes like COX-2. nih.gov

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Quinazolin-4(3H)-one Derivatives

CompoundCOX-2 IC50 (µM)Selectivity Index (SI) for COX-2Reference
Derivative 40.33>303.0 nih.gov
Derivative 60.40>250.0 nih.gov
Derivative 50.70-0.80>125-142 nih.gov
Derivative 80.70-0.80>125-142 nih.gov
Derivative 130.70-0.80>125-142 nih.gov
MR2938 (B12)-- nih.govresearchgate.net
Celecoxib (Reference)0.30>333 nih.gov

Analgesic Mechanisms

The analgesic activity of this compound derivatives is closely linked to their anti-inflammatory mechanisms. The primary mode of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923), key mediators of pain and inflammation. By blocking COX, these derivatives can reduce the production of prostaglandins at the site of inflammation, thereby alleviating pain.

Studies on various 2,3-disubstituted quinazolin-4(3H)-one derivatives have demonstrated potent analgesic properties in animal models, such as the acetic acid-induced writhing test in mice. researchgate.net The analgesic efficacy of some of these compounds has been found to be comparable to that of standard drugs like diclofenac (B195802) sodium. nih.gov The complexation of quinazolinone derivatives with transition metals has, in some cases, enhanced their analgesic activity. nih.gov

Molecular docking studies have supported the hypothesis that these compounds exert their analgesic effects by interacting with and inhibiting the COX-2 enzyme. nih.gov The structural features of the quinazolinone scaffold, including the substituents at the 2 and 3 positions, play a crucial role in determining the analgesic potency.

Table 2: Analgesic Activity of Selected Quinazolin-4(3H)-one Derivatives

Compound/ComplexAnalgesic Activity (% inhibition of writhing)Reference
7-chloro-2-methyl-4H-benzo[d] nih.govrsc.org-oxazin-4-one74.67 - 83.80% researchgate.net
3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one74.67 - 83.80% researchgate.net
Co(II) complexHighest among tested complexes nih.gov
Ni(II) complexEnhanced activity compared to ligand nih.gov
Zn(II) complexEnhanced activity compared to ligand nih.gov

Anticonvulsant Mechanisms

Derivatives of this compound are being explored for their potential as anticonvulsant agents. The mechanism of action is thought to involve the modulation of inhibitory and excitatory neurotransmitter systems in the brain. The quinazoline scaffold is a common feature in several compounds with known central nervous system activity.

One proposed mechanism is the enhancement of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter, and its potentiation can lead to a reduction in neuronal excitability and seizure susceptibility. Some studies on triazole derivatives, which are sometimes incorporated into quinazoline structures, suggest a GABA-mediated anticonvulsant effect. nih.gov

Another potential mechanism is the interaction with voltage-gated ion channels, which are critical for neuronal firing. By blocking these channels, these derivatives could prevent the rapid and uncontrolled neuronal discharges that characterize seizures. The maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests are commonly used to evaluate the anticonvulsant potential of these compounds. nih.gov The nature and position of substituents on the quinazoline ring have been shown to be critical for anticonvulsant activity. mdpi.com

Table 3: Anticonvulsant Activity of Selected Triazolo[4,3-a] nih.govbenzazepin-1-one Derivatives

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Protective Index (PI) (MES)Reference
8-heptyloxy-5,6-dihydro-4H- nih.govnih.govnih.govtriazolo[4,3-a] nih.govbenzazepin-1-one (3f)17.6->63.4 nih.gov
8-hexyloxy-5,6-dihydro-4H- nih.govnih.govnih.govtriazolo[4,3-a] nih.govbenzazepin-1-one (3e)17.9->62.4 nih.gov
8-pentyloxy-5,6-dihydro-4H- nih.govnih.govnih.govtriazolo[4,3-a] nih.govbenzazepin-1-one (3d)-38.0>29.4 nih.gov
Carbamazepine (Reference)--Lower than 3f and 3e nih.gov

Antileishmanial and Antimalarial Studies

Derivatives of the quinoline and quinazoline scaffolds have been a significant focus in the search for new treatments for parasitic diseases like leishmaniasis and malaria. The emergence of drug-resistant strains of Leishmania and Plasmodium species necessitates the development of novel therapeutic agents.

In the context of antileishmanial activity, certain quinoline derivatives have shown efficacy against Leishmania amazonensis. nih.gov The proposed mechanism for some of these compounds involves the disruption of the parasite's mitochondrial electrochemical membrane potential. nih.gov Studies on 5-nitroindazole (B105863) derivatives, which share some structural similarities with quinazolines, have also demonstrated potent in vitro activity against L. amazonensis amastigotes. researchgate.net

For antimalarial activity, quinoline-based compounds have a long history of use. More recent research has focused on quinazolinone derivatives. These compounds are thought to exert their effect by inhibiting crucial parasite enzymes. For example, some have been designed to target the cysteine protease used by the malaria parasite to digest hemoglobin. nih.gov Others have been shown to inhibit the formation of hemozoin, a byproduct of hemoglobin digestion that is toxic to the parasite. nih.gov Several quinazolin-4(3H)-one derivatives have exhibited potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. rsc.org

Table 4: Antimalarial and Antileishmanial Activity of Selected Quinoline and Quinazolinone Derivatives

Compound/Derivative ClassOrganismActivity (IC50)Reference
2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-onesPlasmodium falciparum (3D7)11.45 µM researchgate.net
4-aminoquinolinyl-chalcone amidesPlasmodium falciparum (3D7)0.04-0.5 µM rsc.org
4-aminoquinolinyl-chalcone amidesPlasmodium falciparum (W2)0.07-1.8 µM rsc.org
Dihydroquinazolinone-3-carboxamidesPlasmodium falciparum (3D7)0.016-0.082 µM nih.gov
2-(7-Chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivativesLeishmania mexicana (promastigotes)< 10 µM nih.gov
2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate (B1210297)Leishmania amazonensis (amastigotes)0.46 ± 0.01 µM researchgate.net
Chloroquine (Reference)Plasmodium falciparum (3D7)0.012 µM researchgate.net

Immunomodulatory Effects

Beyond their direct anti-inflammatory actions, derivatives of this compound may possess broader immunomodulatory capabilities. The quinazoline scaffold is present in molecules that have been shown to modulate various aspects of the immune response.

One key area of investigation is the regulation of cytokine production. As mentioned in the anti-inflammatory section, quinazolinone derivatives can suppress the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.govresearchgate.net This ability to downregulate key signaling molecules of the immune system points to a significant immunomodulatory potential. A novel quinazoline derivative, SH-340, has been shown to inhibit the IL-4/IL-13-STAT6 signaling pathway, which is crucial in the pathogenesis of atopic dermatitis, an inflammatory skin condition. mdpi.com

The immunomodulatory effects of these compounds are being explored in the context of various diseases with an inflammatory component. For instance, pyrazolo[1,5-a]quinazolines have been identified as inhibitors of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a central pathway in the inflammatory response. mdpi.com These findings suggest that this compound derivatives could potentially be developed as agents that can fine-tune the immune system's response in various pathological conditions.

Computational and in Silico Investigations of 2,8 Dichloroquinazolin 4 3h One Derivatives

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a receptor. This method has been extensively applied to derivatives of 2,8-dichloroquinazolin-4(3H)-one to elucidate their binding modes with various biological targets.

For instance, molecular docking studies have been instrumental in evaluating the interactions of quinazolinone derivatives with a range of protein targets. nih.gov These studies often reveal key amino acid residues that are crucial for the binding and stability of the ligand-protein complex. nih.gov In the context of anticancer research, docking studies of quinazolin-4(3H)-one-morpholine hybrids have identified potent inhibitor candidates against lung cancer by evaluating their interactions with targets like VEGFR1, VEGFR2, and EGFR. nih.gov One particular compound from this series demonstrated superior docking scores against these receptors, suggesting a strong potential for inhibition. nih.gov

Similarly, novel quinazoline (B50416) derivatives have been investigated as phosphodiesterase 7 (PDE7) inhibitors. nih.gov Docking studies for these compounds were performed using the crystal structure of the PDE7A catalytic domain to understand the binding interactions. nih.gov In another study, thioxoquinazolin-4(3H)-one derivatives were docked with human cyclin-dependent kinase 2 (CDK2), butyrylcholinesterase, and the human gamma-aminobutyric acid (GABA) receptor, showing a preference for binding to CDK2. nih.govresearchgate.net

The insights gained from molecular docking are not limited to anticancer applications. Studies have also explored the potential of quinazolinone derivatives as antimicrobial agents. For example, the docking of 2,3-disubstituted quinazolin-4(3H)-one derivatives has been used to predict their binding affinity to microbial enzymes, helping to explain their observed antibacterial activity. researchgate.net Furthermore, the anticonvulsant potential of 2-substituted-3-allyl-4(3H)-quinazolinone derivatives has been correlated with their binding affinity towards the GABA-A receptor, as predicted by molecular docking. semanticscholar.org

The following table summarizes the docking scores of selected quinazolinone derivatives against various targets, illustrating the application of this technique in identifying promising lead compounds.

Compound/Derivative ClassTargetDocking Score (kcal/mol)Reference
Quinazoline-morpholinobenzylideneamino hybrid (compound 1)VEGFR1-11.744 nih.gov
Quinazoline-morpholinobenzylideneamino hybrid (compound 1)VEGFR2-12.407 nih.gov
Quinazoline-morpholinobenzylideneamino hybrid (compound 1)EGFR-10.359 nih.gov
Quinazolin-4(3H)-one analogs (compounds 20-26)EGFR-163.729 to -169.796 nih.govresearchgate.net
Designed quinazolin-4(3H)-one analogs (compounds 2, 3, 5)EGFR-171.379 to -179.138 nih.govresearchgate.net

These docking studies are crucial for understanding the structure-activity relationships of this compound derivatives and for the rational design of new, more potent therapeutic agents.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-target interactions and the conformational changes that occur over time. This computational method has been applied to derivatives of this compound to assess the stability of ligand-protein complexes and to analyze their conformational behavior.

MD simulations have been used to study quinazolinone derivatives as potential inhibitors of various enzymes. For example, in the investigation of quinazolinones as matrix metalloproteinase-13 (MMP-13) inhibitors, MD simulations revealed that hydrogen bonding interactions with key residues like Ser250 and Gly248 were crucial for the stability of the complex. nih.gov These simulations also highlighted the importance of a U-shaped conformation for potent inhibitory activity. nih.gov

In the context of anticancer drug design, MD simulations of a quinazolin-4(3H)-one-morpholine hybrid compound bound to VEGFR1 and VEGFR2 showed that strong hydrogen bond interactions were maintained for over 90% of the simulation time. nih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) values from these simulations indicated high stability of the ligand-protein complexes, with minimal fluctuations. nih.gov Similarly, MD simulations of novel 2,3-disubstituted quinazolin-4(3H)-one derivatives complexed with an E. coli target protein showed that the complex stabilized after 40,000 picoseconds, with low RMSD and RMSF values, indicating a stable binding interaction. researchgate.net

The following table presents key parameters from MD simulations of various quinazolinone derivatives, demonstrating the utility of this method in assessing the stability of ligand-receptor complexes.

Derivative ClassTargetSimulation TimeKey FindingsReference
QuinazolinonesMMP-1310 nsEnhanced hydrogen bonding with Ser250 and Gly248; U-shaped conformation is important. nih.gov
Quinazoline-morpholinobenzylideneamino hybridVEGFR1 and VEGFR2Not specifiedStable hydrogen bond interactions; RMSD and RMSF values indicate high stability. nih.gov
2,3-Disubstituted quinazolin-4(3H)-one derivative (GA4A1)E. coli target>40,000 psComplex stabilized with RMSD of 2.5 Å to 5 Å and low RMSF. researchgate.net
1,3,4 ThiadiazolesInhANot specifiedMinimal fluctuation of ligand-receptor complexes. researchgate.net

These molecular dynamics studies provide critical information on the conformational stability and dynamic behavior of this compound derivatives, which is essential for the development of effective therapeutic agents.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These methods have been applied to this compound and its derivatives to gain a deeper understanding of their reactivity and electronic behavior.

Evaluation of Electronic Properties (e.g., HOMO/LUMO Energy Levels)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key quantum chemical descriptors that provide insights into the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

While specific studies focusing solely on the HOMO/LUMO analysis of this compound are not prevalent in the provided search results, the general application of these calculations to quinazolinone derivatives is a common practice in computational drug design. These calculations help in understanding the electronic aspects of ligand-receptor interactions and in predicting the reactivity of novel compounds. For instance, in the broader context of drug design, lower HOMO-LUMO energy gaps are often associated with higher chemical reactivity and potentially greater biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is widely used in drug discovery to predict the activity of new chemical entities and to optimize lead compounds.

Several QSAR studies have been conducted on quinazolinone derivatives to understand the structural features that are critical for their biological activity. For example, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for quinazolinone derivatives as inhibitors of matrix metalloproteinase-13 (MMP-13). nih.gov These models provided reliable predictions of inhibitory activity and highlighted the importance of electrostatic, hydrophobic, and hydrogen-bond acceptor fields for activity. nih.gov The statistical parameters for these models, such as q² (cross-validated correlation coefficient) and r² (non-cross-validated correlation coefficient), indicated their robustness and predictive power. nih.gov

In another study, robust 3D-QSAR models were developed for quinazoline-4(3H)-one analogs as EGFR inhibitors. nih.govresearchgate.net The best CoMFA and CoMSIA models showed good internal and external validation, with satisfactory predicted correlation coefficients. nih.govresearchgate.net These models were then used to design novel compounds with potentially enhanced inhibitory activity. nih.govresearchgate.net

QSAR analysis has also been applied to 4(3H)-quinazolinone derivatives with dithiocarbamate (B8719985) side chains as thymidylate synthase inhibitors. nih.gov The resulting QSAR model, along with the 3D contour maps, provided valuable guidelines for the structural optimization of these antifolate agents. nih.gov

The following table summarizes the statistical parameters of various QSAR models developed for quinazolinone derivatives, underscoring the utility of this approach in drug design.

Derivative ClassTargetQSAR ModelR²predReference
QuinazolinonesMMP-13CoMFA0.6460.9920.829 nih.gov
QuinazolinonesMMP-13CoMSIA0.7040.9920.839 nih.gov
QuinazolinonesMMP-13Topomer CoMFA0.5920.714Not Reported nih.gov
Quinazoline-4(3H)-one analogsEGFRCoMFA0.5700.8550.657 nih.govresearchgate.net
Quinazoline-4(3H)-one analogsEGFRCoMSIA0.5990.8950.681 nih.govresearchgate.net

These QSAR studies provide a powerful framework for understanding the structure-activity landscape of this compound derivatives and for the rational design of new compounds with improved therapeutic potential.

Future Research Directions and Translational Perspectives

Exploration of Novel and Greener Synthetic Routes

The environmental impact of chemical manufacturing is a growing concern, pushing the industry towards more sustainable practices. chemistryjournals.net Traditional multi-step syntheses of quinazolinone derivatives often rely on hazardous reagents and generate significant chemical waste. chemistryjournals.netnih.gov Future research must prioritize the development of novel, eco-friendly synthetic methodologies for 2,8-dichloroquinazolin-4(3H)-one and its derivatives.

Key strategies in green chemistry that could be applied include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, energy consumption, and by-product formation compared to conventional heating methods. chemistryjournals.netresearchgate.netmdpi.com One-pot reactions in a microwave reactor, for instance, have been successfully used for other substituted quinazolinones. researchgate.net

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, deep eutectic solvents (DES), or ionic liquids is crucial. chemistryjournals.netresearchgate.net Water is particularly attractive due to its non-toxicity and abundance, while DES like choline (B1196258) chloride:urea have proven effective in quinazolinone synthesis. chemistryjournals.netresearchgate.net

Natural Catalysts and Renewable Energy: The use of biodegradable, non-toxic catalysts, such as citric acid from lemon juice, represents an innovative and eco-friendly approach. nih.gov Coupling this with a renewable energy source like concentrated solar radiation (CSR) has been shown to produce high yields of quinazolinone derivatives efficiently. nih.gov This method offers a significant advancement over conventional processes that are often energy-intensive. nih.gov

The development of such green routes is essential not only for environmental sustainability but also for creating more efficient and cost-effective production processes for potentially life-saving therapeutics. chemistryjournals.net

Design of Next-Generation Derivatives for Enhanced Selectivity and Potency

The core structure of this compound is a promising starting point for creating a new generation of highly selective and potent therapeutic agents. Structure-activity relationship (SAR) studies are fundamental to guiding the rational design of these derivatives. ijpsjournal.com

Future design strategies should focus on:

Target-Specific Modifications: The substituents on the quinazolinone ring play a critical role in determining biological activity and target specificity. ijpsjournal.commdpi.com For example, in designing inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR), a key anti-cancer target, modifications at various positions of the quinazoline (B50416) ring are crucial. jst.go.jpnih.gov The nitrogen atom in the quinazolinone ring is vital for EGFR kinase inhibitory activity, and interactions with specific amino acids in the active site can be enhanced through strategic substitutions. jst.go.jp

Improving Cellular Potency and Bioavailability: While a compound may show excellent potency in biochemical assays, it must also be able to permeate cell membranes and reach its target in a cellular environment. nih.gov Modifications can be made to improve properties like lipophilicity and water solubility, which influence a compound's pharmacokinetic profile. ijpsjournal.comnih.gov Introducing hydrophilic groups can increase solubility, while adding phenyl or benzyl (B1604629) groups may enhance receptor binding affinity. ijpsjournal.com

Scaffold Hopping and Hybridization: Combining the quinazolinone scaffold with other pharmacologically active moieties can lead to hybrid molecules with enhanced or entirely new activities. rsc.org This molecular hybridization approach has been used to develop potent drug candidates by leveraging the beneficial properties of multiple pharmacophores. rsc.org

The table below illustrates how substitutions on the quinazolinone scaffold have been used to target specific cancer cell lines, providing a blueprint for designing derivatives of this compound.

Compound ClassSubstitution FocusTarget/ActivityReference
4-AnilinoquinazolinesModifications at C6 and C7 positionsIrreversible dual EGFR/HER2 inhibitors mdpi.com
2,3-Disubstituted-6-iodo-3H-quinazolin-4-oneSubstituents at C2 and C3Antitumor activities against various cancer cell lines nih.gov
4-Benzothienyl amino quinazolinesReplacement of benzene (B151609) ring with benzothiopheneEnhanced cytotoxicity and apoptosis-inducing capabilities nih.gov
Quinazolinone-1,2,3-triazole hybridsHybridization with triazole moietyInhibition of α-glucosidase for anti-diabetic potential rsc.org

Investigation of Broader Biological Target Space and Polypharmacology

The philosophy of "one drug, one target" is increasingly being replaced by the concept of polypharmacology, which acknowledges that a single drug can interact with multiple targets. nih.gov This can be advantageous for treating complex diseases like cancer, but it also necessitates a thorough understanding of a drug's interactions to avoid unintended side effects. nih.gov

Quinazoline derivatives are known to act on a wide array of biological targets, including:

Kinases: Many quinazolines are potent inhibitors of protein kinases like EGFR, VEGFR, and JAKs, which are critical regulators of cell growth and proliferation. mdpi.comnih.govnih.gov

Dihydrolate Reductase (DHFR): Some quinazoline-based antifolates work by blocking DHFR, an enzyme essential for nucleotide biosynthesis. nih.gov

Tubulin: Certain 2-styrylquinazolin-4(3H)-ones have been shown to inhibit tubulin polymerization, a mechanism central to the action of many antimitotic cancer drugs. nih.gov

Future research should aim to:

Deorphanize Targets: Systematically screen this compound and its derivatives against a broad panel of biological targets to uncover novel mechanisms of action.

Explore Polypharmacology: Investigate whether these compounds act on multiple targets within a single disease pathway or across different pathways. nih.gov This could lead to the development of multi-targeted therapies with potentially higher efficacy. mdpi.com

Repurpose Existing Drugs: By identifying new targets for known compounds, it may be possible to repurpose them for new therapeutic indications, a strategy that can significantly shorten the drug development timeline. nih.gov

The diverse biological activities already associated with the quinazoline scaffold underscore the vast, unexplored potential of its derivatives. nih.gov

Development of Advanced Spectroscopic Characterization Methodologies for Complex Derivatives

As increasingly complex derivatives of this compound are synthesized, the need for robust and advanced analytical techniques to confirm their structures becomes paramount. Standard spectroscopic methods form the foundation of chemical characterization.

TechniqueInformation ProvidedReference
Infrared (IR) Spectroscopy Identifies functional groups (e.g., C=O, N-H) and confirms coordination to metal centers. nih.govcovenantuniversity.edu.ng
Nuclear Magnetic Resonance (NMR) Provides detailed information on the molecular framework, including the position and connectivity of atoms (¹H, ¹³C NMR). nih.govcovenantuniversity.edu.ng
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the synthesized compounds. nih.govnih.gov
UV-Visible (UV-Vis) Spectroscopy Studies electronic transitions (π–π, n–π) and can be used to assess compound stability and photostability. nih.govmdpi.com

For next-generation derivatives, especially those involving complex stereochemistry, metal coordination, or novel hybrid structures, future research should focus on:

Integrating Theoretical and Experimental Data: The use of computational methods like Density Functional Theory (DFT) can supplement experimental spectra (IR, UV-Vis), providing deeper insights into the electronic structure and reactivity of new molecules. nih.gov

Advanced NMR Techniques: Employing two-dimensional NMR techniques can help elucidate the structures of more complex molecules where simple 1D spectra are insufficient.

High-Resolution Mass Spectrometry: This is essential for unambiguously determining the elemental composition of novel compounds, which is critical for patent applications and regulatory submissions.

Developing and applying these advanced methodologies will be crucial for ensuring the structural integrity and purity of new chemical entities derived from this compound.

Addressing Challenges in Preclinical Pharmaceutical Development (e.g., Solubility Optimization for Research)

A significant hurdle in the translation of promising compounds from the laboratory to the clinic is poor physicochemical properties, particularly low aqueous solubility. nih.gov Many quinazolinone derivatives suffer from limited solubility, which can hinder their absorption and bioavailability, ultimately leading to failure in preclinical and clinical stages. nih.govresearchgate.netcibtech.org

Future research must proactively address these challenges for derivatives of this compound. Key strategies include:

Solubility Enhancement Techniques:

Solid Dispersions: Creating solid dispersions of the active compound with a carrier like a polymer can improve the dissolution rate by increasing wettability and promoting an amorphous state. researchgate.net

Structural Modification: As previously mentioned, the introduction of hydrophilic functional groups (e.g., hydroxyl, carboxyl) into the molecular structure can directly improve water solubility. ijpsjournal.com

In Silico and Early-Stage Screening:

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules before they are even synthesized. nih.govnih.gov This allows researchers to prioritize compounds with more favorable drug-like properties.

Solubility Studies: The solubility of synthesized compounds should be determined early in the development process in various solvents and buffer systems to identify potential issues. cibtech.org Thermodynamic studies can provide further insight into the dissolution process. cibtech.org

By focusing on optimizing pharmaceutical properties like solubility from the very beginning of the drug discovery process, researchers can significantly increase the likelihood that potent and selective derivatives of this compound will successfully transition into viable drug candidates.

Q & A

Q. What established synthetic routes are available for 2,8-Dichloroquinazolin-4(3H)-one, and what are their mechanistic considerations?

The compound is typically synthesized via cyclocondensation of anthranilamide derivatives with ketones or aldehydes under acidic or catalytic conditions. For example:

  • Solvent-free methods using concentrated HNO₃ or HCl yield nitro-substituted derivatives through electrophilic aromatic substitution (e.g., 6,8-dinitro analogs) .
  • Heterogeneous catalysis (e.g., oxalic acid, supported Ce(IV) salts) improves atom economy and reduces waste in dihydroquinazolinone synthesis .
  • Microwave-assisted synthesis optimizes reaction times and enhances regioselectivity for chloro-substituted derivatives .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?

  • ¹H/¹³C NMR : Assign aromatic proton environments (e.g., δ 7.0–9.2 ppm for quinazolinone protons) and confirm substitution patterns .
  • FT-IR : Identify carbonyl stretches (~1680–1700 cm⁻¹) and NH/OH vibrations (~3200–3400 cm⁻¹) .
  • HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., unreacted anthranilamide) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Recrystallization using ethanol-chloroform (3:1) removes polar impurities .
  • Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves regioisomers in nitro- or chloro-substituted derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Catalyst screening : Compare homogeneous (e.g., oxalic acid, ~80% yield ) vs. heterogeneous catalysts (e.g., ZnO nanoparticles, ~85% yield ).
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitro precursors but may require post-reaction neutralization .
  • Temperature control : Reflux (100–120°C) minimizes side reactions (e.g., over-nitration) .

Q. How do researchers address contradictions in spectral data during structural elucidation?

  • X-ray crystallography : Resolves ambiguities in NMR assignments (e.g., distinguishing C-2 vs. C-8 chloro substitution) .
  • DEPT-135 NMR : Differentiates CH₂ and CH₃ groups in alkyl-substituted analogs .
  • Comparative analysis : Cross-reference with published spectra of structurally similar quinazolinones (e.g., 6,7-dimethoxy derivatives) .

Q. What experimental designs are used to evaluate the biological activity of this compound derivatives?

  • Enzyme inhibition assays : Test acetylcholinesterase (AChE) or α-glucosidase activity using Ellman’s method (IC₅₀ values <10 μM for Alzheimer’s-targeted analogs) .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., IC₅₀ <20 μM for anti-leishmanial derivatives) .
  • Molecular docking : Validate binding modes to PKCθ or β-amyloid fibrils (AutoDock Vina, ΔG < -8 kcal/mol) .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining reproducibility?

  • Flow chemistry : Continuous synthesis reduces batch variability and improves heat transfer .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress and intermediates .
  • Quality-by-design (QbD) : DOE (Design of Experiments) identifies critical parameters (e.g., catalyst loading, stoichiometry) .

Q. What computational tools predict the reactivity of this compound in nucleophilic/electrophilic reactions?

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., C-4 carbonyl) .
  • Molecular dynamics : Simulate solvation effects on reaction pathways (e.g., aqueous vs. DMF environments) .

Q. How are stability and degradation profiles assessed under physiological conditions?

  • Forced degradation studies : Expose compounds to pH 1–13 buffers, UV light, and H₂O₂ to identify hydrolytic or photolytic degradation products .
  • LC-MS/MS : Track metabolite formation (e.g., dechlorinated byproducts) in simulated gastric fluid .

Q. What strategies improve the pharmacokinetic properties of this compound-based drug candidates?

  • Prodrug design : Introduce ester or glycoside moieties to enhance solubility (e.g., logP reduction from 3.5 to 1.8) .
  • Lipinski’s rule compliance : Optimize molecular weight (<500 Da) and hydrogen bond donors/acceptors (<5 each) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.